3-Fluorobicyclo[1.1.1]pentane-1-carboxamide
Overview
Description
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is a fluorinated bicyclic compound with the molecular formula C₆H₈FNO.
Scientific Research Applications
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more detailed studies would be needed to confirm this.
Action Environment
It is known that reactions involving this compound should be carried out under anhydrous conditions and in an argon atmosphere . The compound should also be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide typically involves radical fluorination techniques. One common method is the radical fluorination of bicyclo[1.1.1]pentane derivatives. For example, 3-fluorobicyclo[1.1.1]pentan-1-amine can be synthesized by employing radical fluorination .
Industrial Production Methods
Industrial production methods for 3-Fluorobicyclo[11
Chemical Reactions Analysis
Types of Reactions
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: Formation of 3-fluorobicyclo[1.1.1]pentan-1-amine.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-amine
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Fluorobicyclo[1.1.1]pentane-1-carboxamide is unique due to its fluorinated bicyclic structure, which imparts distinct physicochemical properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKNSITTCDSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261256 | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146038-55-3 | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146038-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobicyclo[1.1.1]pentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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